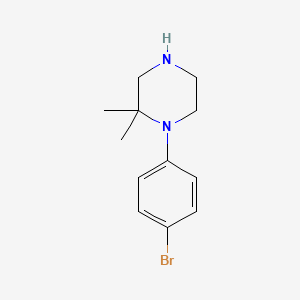
1-(4-Bromophenyl)-2,2-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2,2-dimethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries due to their ability to modulate pharmacokinetic properties. The presence of a bromine atom in the para position of the phenyl ring adds unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine typically involves the reaction of 4-bromophenylamine with 2,2-dimethylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the para position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often conducted under inert atmospheres.
Major Products Formed: The major products formed from these reactions include various substituted piperazines, oxidized or reduced derivatives, and complex molecules formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2,2-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-2,2-dimethylpiperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2,2-dimethylpiperazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-(4-Fluorophenyl)-2,2-dimethylpiperazine: Contains a fluorine atom, which affects its biological activity and pharmacokinetic properties.
1-(4-Methylphenyl)-2,2-dimethylpiperazine: The presence of a methyl group instead of bromine results in different chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it a valuable subject of study and application in scientific research.
Eigenschaften
Molekularformel |
C12H17BrN2 |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2,2-dimethylpiperazine |
InChI |
InChI=1S/C12H17BrN2/c1-12(2)9-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 |
InChI-Schlüssel |
GZOKRWQQKNMOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCCN1C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
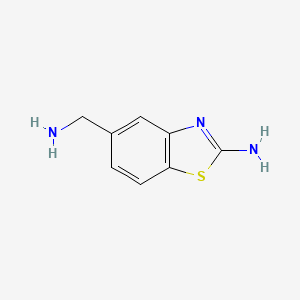
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
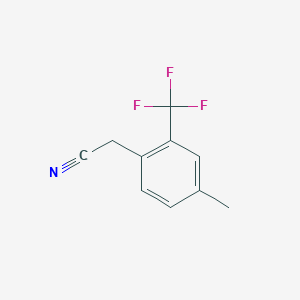
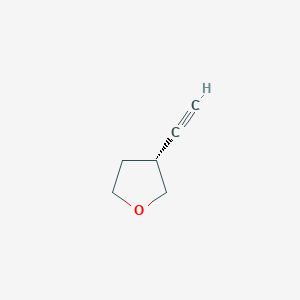
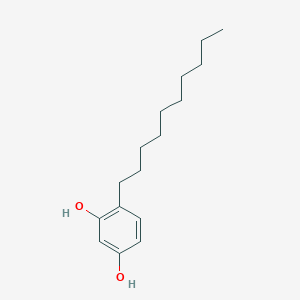
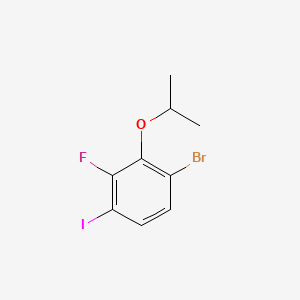
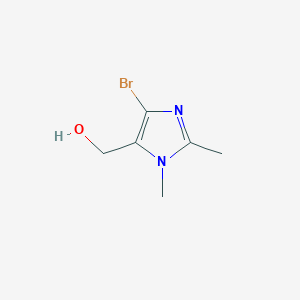
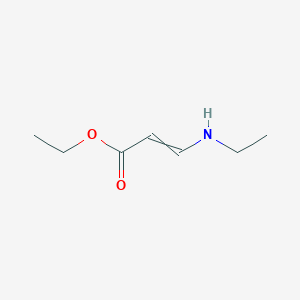
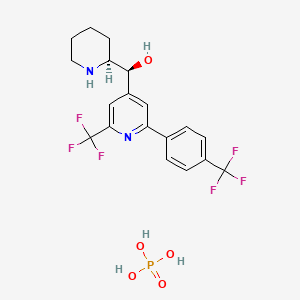
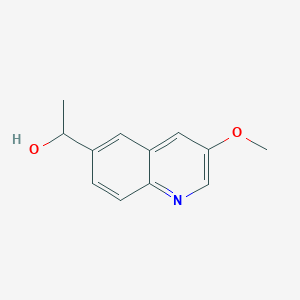

![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)

